molecular formula C23H24FNO6 B12465376 2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Cat. No.: B12465376
M. Wt: 429.4 g/mol
InChI Key: NRNXGFWVLVTVFA-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, an oxoethoxy linkage, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 4-fluorophenyl 2-oxoethoxy, which is then reacted with 4-oxobutanoyl chloride to form the intermediate. This intermediate is subsequently reacted with 2-methylpropyl benzoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The oxoethoxy linkage and benzoate ester may facilitate the compound’s binding to its targets, enhancing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H24FNO6

Molecular Weight

429.4 g/mol

IUPAC Name

2-methylpropyl 4-[[4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C23H24FNO6/c1-15(2)13-31-23(29)17-5-9-19(10-6-17)25-21(27)11-12-22(28)30-14-20(26)16-3-7-18(24)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,25,27)

InChI Key

NRNXGFWVLVTVFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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